molecular formula C17H14FN3O2 B12177369 6-fluoro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide

6-fluoro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide

Cat. No.: B12177369
M. Wt: 311.31 g/mol
InChI Key: WRVSYEZPHGBDKD-UHFFFAOYSA-N
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Description

6-fluoro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a pyridine ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Pyridine Ring: The pyridine ring can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with the quinoline core.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

    Reduction: Formation of quinoline-3-amine derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

6-fluoro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 6-fluoro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s fluorine and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline-3-carboxamide: Lacks the fluorine and pyridine substituents, resulting in different chemical properties and biological activities.

    6-chloro-4-hydroxyquinoline-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and potency.

    6-fluoro-4-hydroxyquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide, affecting its solubility and pharmacokinetics.

Uniqueness

6-fluoro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide is unique due to the combination of its fluorine, hydroxyl, and pyridine substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity, while the pyridine ring increases its versatility in chemical synthesis and biological interactions.

Properties

Molecular Formula

C17H14FN3O2

Molecular Weight

311.31 g/mol

IUPAC Name

6-fluoro-4-oxo-N-(2-pyridin-4-ylethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H14FN3O2/c18-12-1-2-15-13(9-12)16(22)14(10-21-15)17(23)20-8-5-11-3-6-19-7-4-11/h1-4,6-7,9-10H,5,8H2,(H,20,23)(H,21,22)

InChI Key

WRVSYEZPHGBDKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)NCCC3=CC=NC=C3

Origin of Product

United States

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